molecular formula C8H10N2 B7968710 6,7-Dihydro-5H-[2]pyrindin-7-ylamine

6,7-Dihydro-5H-[2]pyrindin-7-ylamine

Cat. No.: B7968710
M. Wt: 134.18 g/mol
InChI Key: BSLDLBDKLNMSDT-UHFFFAOYSA-N
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Description

The Significance of Dihydropyrindine (Cyclopenta[b/c]pyridine) Scaffolds in Organic Synthesis

The dihydropyrindine framework, encompassing both cyclopenta[b]pyridine (6,7-dihydro-5H- guidechem.compyrindine) and cyclopenta[c]pyridine (6,7-dihydro-5H- rsc.orgpyrindine) isomers, is a privileged scaffold in organic synthesis and medicinal chemistry. nih.govnih.gov These structures are integral to many natural products, including alkaloids, and serve as versatile building blocks for creating complex molecules. libretexts.orgdovepress.com

The reactivity of the dihydropyrindine core allows for various chemical transformations. For instance, the nitrogen atom in the pyridine (B92270) ring can be oxidized, and the benzylic position can be oxidized to a carbonyl group, yielding ketones like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.orgguidechem.com The development of efficient synthetic methods, such as palladium-catalyzed reactions and multi-component reactions, has made a wide range of dihydropyrindine derivatives accessible. nih.govresearchgate.net

Derivatives of these scaffolds have demonstrated significant potential in various applications:

Medicinal Chemistry : The cyclopenta[b]pyridine core is a key intermediate in the synthesis of the cephalosporin (B10832234) antibiotic, cefpirome. guidechem.com Dihydropyridine (B1217469) scaffolds, in general, are well-known for their action as L-type calcium channel blockers used in treating cardiovascular diseases. nih.gov They are also investigated for their ability to modulate other targets like G-protein coupled receptors and enzymes. nih.govnih.gov

Agrochemicals : Recent studies on 5-aryl-cyclopenta[c]pyridine derivatives have shown promising antiviral, insecticidal, and fungicidal activities, suggesting their potential use in agriculture. acs.orgnih.gov For example, certain derivatives displayed outstanding inhibition against plant pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. acs.orgnih.gov

Material Science : Dihydropyridine derivatives have been explored as corrosion inhibitors for steel alloys, forming protective films on the metal surface. acs.orgnih.gov

Table 2: Applications of Dihydropyrindine Scaffolds

Scaffold Type Application Area Example Reference
Cyclopenta[b]pyridine Medicinal Chemistry Intermediate for Cefpirome guidechem.com
Cyclopenta[c]pyridine Agrochemicals Antifungal and antiviral agents acs.orgnih.gov
1,4-Dihydropyridine (B1200194) Medicinal Chemistry Calcium channel blockers nih.gov

Overview of Aminated Heterocyclic Systems in Contemporary Chemical Research

Heterocyclic compounds are fundamental to life and medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic ring. nih.gov The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties, influencing a molecule's solubility, lipophilicity, and hydrogen bonding capacity. nih.govnih.gov

Aminated heterocycles, which feature an amine group attached to a heterocyclic core, are a particularly important subclass. The amine group can act as a hydrogen bond donor and acceptor, and its basicity is crucial for interacting with biological targets like enzymes and receptors. ijprajournal.comlibretexts.org The position and bonding context of the nitrogen atom within the ring system significantly affect its basicity and reactivity. libretexts.orglibretexts.org

The versatility of aminated heterocyclic systems has led to their central role in drug discovery and development across numerous therapeutic areas. ijprajournal.com They form the structural basis for a wide range of pharmaceuticals, including:

Anticancer agents

Antibacterials

Antivirals

Anti-inflammatory drugs

Central nervous system agents

The development of synthetic methodologies like the Biginelli reaction and various multi-component reactions has enabled the creation of vast libraries of aminated heterocyclic compounds for biological screening. acs.org Heterocyclic enamines, for example, are versatile intermediates used in the synthesis of alkaloids and other pharmaceutically relevant compounds due to their unique reactivity. researchgate.net This ongoing research highlights the critical importance of aminated heterocyclic scaffolds as a source of new therapeutic agents. nih.gov

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-8-2-1-6-3-4-10-5-7(6)8/h3-5,8H,1-2,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLDLBDKLNMSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 6,7 Dihydro 5h 1 Pyrindin 7 Ylamine

Electron Density Distribution and Reactivity Profiles of the Dihydropyrindine Amine

The pyridine (B92270) ring is known to be electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring, particularly at the α (2- and 6-) and γ (4-) positions. researchgate.net This makes the pyridine nucleus generally less reactive towards electrophilic substitution than benzene, but more susceptible to nucleophilic attack at these electron-poor sites. uoanbar.edu.iq In the case of 6,7-Dihydro-5H- uoanbar.edu.iqpyrindine, the aromaticity is retained in the pyridine portion of the molecule.

The primary amine group (-NH₂) at the 7-position is a strong activating group. Through resonance, the lone pair of electrons on the nitrogen can be delocalized into the adjacent ring system. However, in this specific structure, the amine is on the saturated cyclopentane (B165970) portion of the molecule. Its influence on the pyridine ring would be primarily through inductive effects.

Table 1: Predicted Reactivity at Different Positions

Position in Parent RingType of Reactivity ExpectedRationale
Nitrogen (N-1)Basicity, NucleophilicityThe lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character.
Carbon-2Susceptible to Nucleophilic AttackElectron-deficient position due to the inductive and mesomeric effects of the ring nitrogen. uoanbar.edu.iq
Carbon-4Susceptible to Nucleophilic AttackElectron-deficient position due to the inductive and mesomeric effects of the ring nitrogen. uoanbar.edu.iq
Amine Nitrogen (at C-7)High Nucleophilicity, BasicityThe primary amine is a strong electron-donating group and a key center for reactions with electrophiles. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations (e.g., Vilsmeier cyclization, intramolecular cyclization)

While specific mechanistic studies for the synthesis of 6,7-Dihydro-5H- uoanbar.edu.iqpyrindin-7-ylamine are not documented in the available literature, the mechanisms of the Vilsmeier-Haack reaction and intramolecular cyclization are well-established for the synthesis of related heterocyclic compounds. researchgate.netresearchgate.net

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netijpcbs.com The reactive species, the Vilsmeier reagent, is an electrophilic iminium cation, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). nih.gov

The general mechanism involves:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

Electrophilic Attack: The electron-rich substrate attacks the Vilsmeier reagent.

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the aldehyde.

In a hypothetical synthesis involving the 6,7-Dihydro-5H- uoanbar.edu.iqpyrindine core, a precursor with an electron-rich position on the pyridine ring would be required for a direct Vilsmeier-Haack formylation. Alternatively, the Vilsmeier reagent can be used in more complex cyclization reactions. researchgate.netorganic-chemistry.org For instance, a suitably substituted open-chain precursor could undergo a Vilsmeier-induced cyclization to form the dihydropyrindine ring system.

Intramolecular Cyclization:

Intramolecular cyclization is a fundamental strategy in the synthesis of cyclic and heterocyclic compounds. researchgate.netacs.org In the context of synthesizing 6,7-Dihydro-5H- uoanbar.edu.iqpyrindin-7-ylamine, one could envision an intramolecular reaction of a precursor that already contains the necessary atoms for both rings.

A plausible, though hypothetical, pathway could involve an acyclic precursor with a pyridine moiety and a five-carbon chain terminating in a suitable functional group (e.g., a nitrile or a carbonyl group). Activation of a position on the pyridine ring or the side chain could initiate a cyclization to form the fused cyclopentane ring. Anodic cyclization, which involves an intramolecular electron transfer, is another advanced strategy for constructing such ring systems. nih.gov The final amine functionality could be introduced before or after the cyclization step, for example, through reductive amination of a ketone precursor like 6,7-Dihydro-5H- uoanbar.edu.iqpyrindin-7-one.

Tautomerism and Isomerization Phenomena in Dihydropyrindine Structures

Specific studies on the tautomerism of 6,7-Dihydro-5H- uoanbar.edu.iqpyrindin-7-ylamine have not been reported. However, tautomerism is a common phenomenon in heterocyclic compounds containing amine groups. nih.gov

Amine-Imine Tautomerism:

The primary amine at the 7-position could potentially exist in equilibrium with its imine tautomer, although this is generally unfavorable for simple alkylamines. The stability of different tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of the rest of the molecule. nih.gov Computational studies on related heterocyclic systems, such as tetrahydro-4H-indazol-4-ones, have been used to determine the most stable tautomeric forms. nist.govnih.gov

Ring-Chain Tautomerism and Isomerization:

Dihydropyridine (B1217469) systems themselves can exhibit various forms of isomerization. researchgate.net For instance, the position of the double bonds within the dihydropyridine ring can potentially shift, leading to different isomers. While 1,4-dihydropyridines are common, 1,2-dihydropyridines are also known. researchgate.net In the case of 6,7-Dihydro-5H- uoanbar.edu.iqpyrindine, the fusion with the cyclopentane ring provides rigidity and limits the possibilities for isomerization compared to a simple dihydropyridine. The most stable isomer is expected to be the one that preserves the aromaticity of the pyridine ring.

Table 2: Potential Tautomeric and Isomeric Forms

PhenomenonDescriptionLikelihood in 6,7-Dihydro-5H- uoanbar.edu.iqpyrindin-7-ylamine
Amine-Imine TautomerismEquilibrium between the C-NH₂ form and the C=NH form with a proton shift.Generally unlikely to be a major species for a primary amine on a saturated carbon, but cannot be entirely ruled out without specific data.
Annular TautomerismProton shift between nitrogen atoms in a heterocyclic ring.Not applicable to the pyridine ring in this structure.
Ring IsomerizationShift of double bonds within the dihydropyridine ring.The fused cyclopentane ring restricts significant isomerization that would disrupt the aromatic pyridine system.

Without experimental data from techniques like NMR spectroscopy or computational chemistry, any discussion on the predominant tautomeric or isomeric form of 6,7-Dihydro-5H- uoanbar.edu.iqpyrindin-7-ylamine remains speculative.

Computational and Theoretical Studies on 6,7 Dihydro 5h 1 Pyrindin 7 Ylamine and Analogs

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) derivatives to predict their reactivity and electronic properties. electrochemsci.orgtandfonline.com DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G(d) or 6-311G(d,p)), provide valuable data on molecular geometries, electronic distribution, and frontier molecular orbitals (HOMO and LUMO). researchgate.netelectrochemsci.orgmostwiedzy.pl

The electronic properties of pyridine analogs are significantly influenced by the nature and position of substituents on the pyridine ring. For instance, studies on pyridine dicarboxylic acids have shown that the distribution of HOMO and LUMO electron densities is crucial for their function as corrosion inhibitors. electrochemsci.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. electrochemsci.org

For pyridine derivatives, the introduction of nitro groups, for example, has been studied using DFT to calculate properties like heats of formation and to judge aromatic stabilities. tandfonline.comtandfonline.com These calculations help in understanding how substituents modify the electron-deficient character of the pyridine ring. tandfonline.com Similarly, for 6,7-Dihydro-5H- researchgate.netpyrindin-7-ylamine, DFT calculations would be expected to reveal a HOMO density localized primarily on the amino group and the pyridine ring, while the LUMO would be distributed over the pyridine ring, indicating the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Quantum Chemical Parameters for Pyridine Analogs using DFT (B3LYP/6-311G(d,p)) (Note: This table presents representative data for pyridine dicarboxylic acid analogs as found in the literature to illustrate the type of information generated from DFT calculations.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
2,3-Pyridinedicarboxylic acid-7.21-2.344.875.67
2,4-Pyridinedicarboxylic acid-7.35-2.215.143.45
2,5-Pyridinedicarboxylic acid-7.28-2.294.992.89
2,6-Pyridinedicarboxylic acid-7.42-2.185.246.12
Data sourced from studies on pyridine dicarboxylic acids. electrochemsci.org

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. For a molecule like 6,7-Dihydro-5H- researchgate.netpyrindin-7-ylamine, which contains a fused ring system with a chiral center at C7, conformational analysis is particularly important. The cyclopentane (B165970) ring fused to the pyridine ring can adopt various puckered conformations (envelope, twist), and the orientation of the amine group at the stereocenter will be a key determinant of its interaction profile.

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of molecules over time. mdpi.com By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For analogs such as piperidines, conformational analysis has shown that the ring typically adopts a chair conformation, but this can be influenced by substituents and the presence of other fused rings. acs.org

In the case of 6,7-Dihydro-5H- researchgate.netpyrindin-7-ylamine, MD simulations could be used to study the dynamics of the cyclopentane ring and the rotational freedom around the C7-N bond. This would help in understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for example. Such studies on related heterocyclic systems have been crucial in understanding their biological activity. mdpi.com

In Silico Approaches for Understanding Intramolecular and Intermolecular Interactions

In silico methods are essential for elucidating the complex network of non-covalent interactions that govern molecular recognition and self-assembly. For 6,7-Dihydro-5H- researchgate.netpyrindin-7-ylamine, both intramolecular and intermolecular interactions are significant.

Intramolecularly, hydrogen bonding could occur between the amine group and the pyridine nitrogen, depending on the conformational preferences of the molecule. The analysis of such interactions is often carried out using methods like Natural Bond Orbital (NBO) analysis, which can quantify the strength of these interactions. beilstein-journals.org

Intermolecularly, the amine group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These interactions are critical for how the molecule interacts with its environment, including solvent molecules or biological macromolecules. Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com Studies on quinolone derivatives have shown that dispersive forces are often decisive factors in intermolecular interactions. mdpi.com Molecular docking, another in silico technique, is used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, and to estimate the strength of the interaction. mdpi.comnih.gov

Table 2: Representative Intermolecular Interaction Energies for Heterocyclic Dimers from Computational Analysis (Note: This table illustrates the type of data obtained from advanced computational analyses on model systems to understand intermolecular forces.)

Interaction TypeElectrostatic (kcal/mol)Exchange (kcal/mol)Induction (kcal/mol)Dispersion (kcal/mol)Total (kcal/mol)
Hydrogen Bonding-8.510.2-2.5-4.0-4.8
π-π Stacking-3.05.5-1.0-5.0-3.5
Values are illustrative and based on general findings for similar heterocyclic systems. mdpi.com

Structure-Reactivity and Structure-Selectivity Relationships through Computational Analysis

Computational analysis plays a pivotal role in establishing relationships between the structure of a molecule and its chemical reactivity or selectivity. By systematically modifying the structure of a lead compound in silico and calculating relevant properties, researchers can develop predictive models for its behavior.

For pyridine derivatives, computational studies have been used to build structure-activity relationships (SAR). For example, in a series of iron complexes with pyridinophane ligands, DFT calculations and electrochemical analysis showed a direct correlation between the electronic properties of the substituted pyridine ring (tuned by electron-donating or electron-withdrawing groups) and the catalytic activity of the complex. nih.gov

In the context of 6,7-Dihydro-5H- researchgate.netpyrindin-7-ylamine, computational analysis could be employed to explore how different substituents on the pyridine or cyclopentane ring would affect its reactivity. For instance, by calculating the activation energies for a model reaction with a series of substituted analogs, one could establish a quantitative structure-reactivity relationship (QSRR). This would involve identifying key molecular descriptors (e.g., atomic charges, orbital energies, steric parameters) that correlate with the observed reactivity. Such an approach has been successfully used to understand the reaction mechanisms and selectivity in the synthesis of complex heterocyclic systems. mdpi.com This predictive capability is invaluable for rationally designing new molecules with desired chemical properties.

Applications of 6,7 Dihydro 5h 1 Pyrindin 7 Ylamine in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Complex Heterocyclic Architectures

The chemical architecture of 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine, featuring a reactive primary amine on a rigid fused bicyclic core, makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The pyridine (B92270) nitrogen and the primary amine offer two distinct points for chemical modification, allowing for the construction of diverse molecular frameworks.

The synthesis of related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been reported, highlighting the accessibility of this core structure. For instance, a practical and efficient route to 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the fourth-generation antibiotic cefpirome, has been developed from cyclopentanone (B42830) and benzylamine. researchgate.net This suggests that the analogous 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine can be prepared and subsequently utilized in similar synthetic strategies.

The primary amine group of 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine can readily undergo a variety of chemical transformations. Condensation with aldehydes and ketones can produce Schiff bases, which can act as ligands or be further reduced to secondary amines. nih.gov Acylation reactions with acid chlorides or anhydrides would yield the corresponding amides, which are common functionalities in biologically active molecules. mdpi.com

Furthermore, the aminopyridine moiety is a known precursor for the synthesis of fused heterocyclic systems. For example, 2-aminopyridine (B139424) derivatives can react with various reagents to form fused azines, such as 1,8-naphthyridine (B1210474) derivatives. acs.orgrsc.org This reactivity can be extrapolated to 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine, enabling the synthesis of novel polycyclic nitrogen-containing compounds. The synthesis of related 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivatives has been explored for their potential as sigma-1 receptor antagonists for pain treatment, demonstrating the value of this fused ring system in medicinal chemistry. nih.gov

Table 1: Potential Reactions for Derivatization of 6,7-Dihydro-5H- nsf.govpyrindin-7-ylamine

Reaction TypeReagent ExampleProduct TypePotential Application
Schiff Base FormationBenzaldehydeImineLigand Synthesis, Intermediate
Reductive AminationAcetone, NaBH4Secondary AmineBioactive Molecule Synthesis
AcylationAcetyl ChlorideAmideMedicinal Chemistry Scaffolds
Fused Ring SynthesisMalononitrileFused PyridineComplex Heterocycle Synthesis

Role in Ligand Design and Organometallic Catalysis

The presence of both a pyridine nitrogen and a primary amine makes 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine an excellent candidate for the design of chelating ligands for organometallic catalysis. The two nitrogen atoms can coordinate to a metal center, forming a stable five-membered chelate ring. The rigid fused ring structure provides a well-defined steric environment around the metal, which can influence the selectivity of catalytic reactions.

Aminopyridine-based ligands have been extensively used in coordination chemistry and have shown significant catalytic activity in a variety of transformations. For instance, palladium(II) complexes with pyridine ligands have been demonstrated to be efficient precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions. acs.orgnih.gov The electronic properties of the pyridine ring can be tuned to modulate the catalytic activity of the metal center. Similarly, iron(II) complexes with amino-pyridine ligands have been investigated as catalysts for atom transfer radical polymerization (ATRP). nsf.gov Palladium aminopyridine complexes have also been shown to catalyze the selective benzylic C-H oxidation. rsc.org

The derivatization of the primary amine of 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine allows for the synthesis of a wide range of ligands with varying steric and electronic properties. For example, the formation of imine or secondary amine derivatives can introduce bulky substituents that can create a specific chiral environment around the metal, potentially leading to enantioselective catalysis.

Table 2: Examples of Catalytic Applications of Aminopyridine-Metal Complexes

MetalLigand TypeCatalytic ReactionReference
Palladium(II)Substituted PyridinesSuzuki-Miyaura Coupling acs.orgnih.gov
Palladium(II)Substituted PyridinesHeck Reaction nih.gov
Iron(II)Amino-pyridineAtom Transfer Radical Polymerization nsf.gov
Palladium(II)Tris(2-pyridylmethyl)amineBenzylic C-H Oxidation rsc.org
Various4-aminopyridineRemoval of Organic Pollutants ekb.eg

Precursor for Advanced Materials in Chemical Science

The fused aromatic system and the reactive amine functionality of 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine make it a promising precursor for the development of advanced materials with applications in chemical science. Pyridine-containing polymers are known for their diverse applications, including as catalysts, for the removal of contaminants, and in the self-assembly of block copolymers. researchgate.nettaylorfrancis.com

The bifunctional nature of 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine, with its primary amine and the potential for functionalization at other positions on the aromatic ring, allows for its incorporation into polymers such as polyamides and polyimides. nih.govrsc.orgyoutube.comyoutube.com These polymers can exhibit high thermal stability and specific mechanical properties. For example, polyamides can be synthesized through the catalytic dehydrogenation of diols and diamines. nih.gov The inclusion of the rigid and polar pyrindine unit into a polymer backbone could influence its solubility, thermal stability, and charge transport properties.

Furthermore, pyridine-based materials have shown promise in the field of optoelectronics, particularly in organic light-emitting diodes (OLEDs). researchgate.netjmaterenvironsci.comnih.gov The electronic structure of pyridine-containing polymers can be tuned to achieve desired emission colors and efficiencies. mdpi.comdtic.milnih.gov Benzophenone derivatives, for instance, have been used as emitters in OLEDs. nih.govmdpi.com The fused pyridine structure of 6,7-dihydro-5H- nsf.govpyrindin-7-ylamine could serve as a core for the synthesis of novel fluorescent or phosphorescent materials for OLED applications. Additionally, derivatives of the related 6,7-dihydro-5H-cyclopenta[b]pyridine have been investigated as corrosion inhibitors for steel, indicating a potential application for materials derived from this scaffold in surface science. nih.govresearchgate.netacs.org

Table 3: Potential Material Applications of 6,7-Dihydro-5H- nsf.govpyrindin-7-ylamine Derivatives

Material TypePotential Monomer/PrecursorProperty of InterestPotential Application
PolyamidesDiamine derivativeThermal Stability, Mechanical StrengthHigh-performance plastics
PolyimidesDiamine derivativeThermal Stability, Gas PermeabilityMembranes, electronics
Fluorescent PolymersFunctionalized PyrindineEmission PropertiesOrganic Light-Emitting Diodes (OLEDs)
Corrosion InhibitorsAdsorbed Pyrindine derivativeSurface AdsorptionProtection of Metals

Advanced Analytical Methodologies for Structural Elucidation of 6,7 Dihydro 5h 1 Pyrindin 7 Ylamine

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

For the core 6,7-dihydro-5H-cyclopenta[c]pyridine ring system, the aliphatic protons on the cyclopentane (B165970) ring are expected to appear as multiplets in the upfield region of the ¹H NMR spectrum. For instance, in related structures, the methylene (B1212753) protons of the cyclopentane ring typically resonate at approximately 2.75-3.10 ppm. nih.govacs.org The protons on the pyridine (B92270) ring would be observed further downfield, characteristic of aromatic protons.

The ¹³C NMR spectrum would similarly show aliphatic carbon signals at higher field and aromatic/heteroaromatic carbon signals at lower field. In related substituted compounds, the aliphatic methylene carbons of the cyclopentyl ring appear around 27-29 ppm. nih.govacs.org The carbon atom bearing the amine group (C7) would be expected in the range of 50-60 ppm, while the pyridine ring carbons would resonate above 120 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for the 6,7-dihydro-5H-cyclopenta[c]pyridine Core Structure (Note: These are approximate ranges based on related structures and general principles of NMR spectroscopy, not experimental data for the title compound.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H5~2.8 - 3.1 (m)~25 - 35
H6~2.0 - 2.5 (m)~30 - 40
H7~4.0 - 4.5 (t or m)~50 - 60
Pyridine-H~7.0 - 8.5 (m)~120 - 150
NH₂Broad singlet, variableN/A

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6,7-Dihydro-5H- ambeed.compyrindin-7-ylamine, the key functional groups are the primary amine (-NH₂) and the pyridine ring.

The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine in the region of 3200-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching. C-H stretching vibrations from the aliphatic cyclopentane ring would be observed just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1500-1600 cm⁻¹ region. In related substituted 6,7-dihydro-5H-cyclopenta[b]pyridines, C=N stretching has been observed around 1600 cm⁻¹. nih.govacs.org

Table 2: Expected IR Absorption Bands for 6,7-Dihydro-5H- ambeed.compyrindin-7-ylamine (Note: These are typical regions for the expected functional groups.)

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3200 - 3500
Primary Amine (N-H)Scissoring1590 - 1650
Pyridine (C=N, C=C)Ring Stretching1500 - 1600
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000

Mass Spectrometry (MS, LC-MS, GC-MS) for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of 6,7-Dihydro-5H- ambeed.compyrindin-7-ylamine is C₈H₁₀N₂, corresponding to a monoisotopic mass of approximately 134.08 Da.

While direct experimental mass spectra for the title compound are not widely published, predicted data for the related isomer, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine, suggests a prominent [M+H]⁺ ion at m/z 135.09168 in high-resolution mass spectrometry. uni.lu A patent describing the synthesis of (rac)-4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine reports a mass spectrometry result of 212.0 (M+H⁺) for this brominated analog, which is consistent with its molecular formula. google.com

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are often used to analyze compounds like this, providing both separation and mass analysis. google.com

Table 3: Predicted Mass Spectrometry Adducts for C₈H₁₀N₂ Isomers uni.lu

AdductPredicted m/z
[M+H]⁺135.09168
[M+Na]⁺157.07362
[M+K]⁺173.04756
[M+NH₄]⁺152.11822

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, including bond lengths, bond angles, and absolute configuration for chiral molecules. The amine at the C7 position of 6,7-Dihydro-5H- ambeed.compyrindin-7-ylamine creates a chiral center, meaning the compound can exist as a pair of enantiomers.

To date, the crystal structure of 6,7-Dihydro-5H- ambeed.compyrindin-7-ylamine has not been reported in the scientific literature. Obtaining a single crystal of suitable quality is a prerequisite for this analysis. If a crystal structure were determined, it would unambiguously confirm the connectivity of the atoms and provide precise details about the conformation of the five-membered ring and its fusion to the pyridine ring. For a resolved enantiomer, X-ray crystallography could be used to determine its absolute stereochemistry (R or S configuration).

Chromatographic Separation and Analysis Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of 6,7-Dihydro-5H- ambeed.compyrindin-7-ylamine and for separating it from starting materials, byproducts, and other impurities. While specific HPLC methods for the title compound are not detailed in the literature, general principles of reverse-phase HPLC would apply.

A typical HPLC method would involve a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape for the basic amine. Detection would likely be performed using a UV detector, monitoring at a wavelength where the pyridine ring absorbs, typically around 254 nm.

For the separation of the enantiomers, chiral HPLC would be necessary. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of the compound. Chemical vendor information indicates the availability of this compound as a racemate and also as its resolved enantiomers, suggesting that such chiral separation methods have been developed. ambeed.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, such as the primary amine in 6,7-Dihydro-5H- sigmaaldrich.compyrindin-7-ylamine, are often not sufficiently volatile for direct GC analysis. They can decompose in the high-temperature environment of the GC injector port or interact undesirably with the stationary phase of the column, leading to poor chromatographic performance. thermofisher.com To overcome these challenges, the compound is typically converted into a more volatile and thermally stable derivative prior to analysis. sigmaaldrich.commdpi.com

GC coupled with mass spectrometry (GC-MS) is particularly effective for the analysis of these derivatives. The gas chromatograph separates the derivatized analyte from other components in the sample mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This combination allows for both qualitative and quantitative analysis with high sensitivity and selectivity. researchgate.net For instance, the use of a triple-quadrupole mass spectrometer as a detector can achieve quantitation limits in the low picomole range. springernature.com

A typical GC-MS analysis of a derivatized amino compound would involve the following instrumental parameters, which can be adapted for 6,7-Dihydro-5H- sigmaaldrich.compyrindin-7-ylamine derivatives:

ParameterTypical SettingPurpose
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm) or similarSeparation of analytes
Injector Temperature 280 °CVaporization of the sample
Oven Program Initial temp 50°C, ramp to 280°C at 5°C/min, hold for 20 minElution of derivatives
Carrier Gas Helium or NitrogenMobile phase
MS Ion Source Temp 230 °CIonization of the sample
Ionization Energy 70 eVFragmentation of molecules
Scan Range 30-550 amuDetection of fragment ions

This table presents generalized GC-MS parameters that would be a starting point for the analysis of a derivatized form of 6,7-Dihydro-5H- sigmaaldrich.compyrindin-7-ylamine, based on common practices for similar compounds. chromatographyonline.com

Derivatization Strategies for Enhanced Detection and Separation of Amino Compounds

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. sigmaaldrich.com For GC analysis of amino compounds like 6,7-Dihydro-5H- sigmaaldrich.compyrindin-7-ylamine, the primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detectability. sigmaaldrich.comthermofisher.commdpi.com This is achieved by replacing the active hydrogens on the amine group with non-polar moieties. sigmaaldrich.comsigmaaldrich.com

Several derivatization strategies are commonly employed for amino compounds, each with its own advantages. The choice of reagent depends on the specific characteristics of the analyte and the desired outcome of the analysis.

Silylation: This is a very common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)) : This reagent is widely used for creating TMS derivatives. thermofisher.com A key advantage of MSTFA is that its by-products are highly volatile and typically elute with the solvent front, minimizing interference. thermofisher.com

MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) : This reagent forms TBDMS derivatives, which are known to be more stable and less sensitive to moisture compared to their TMS counterparts. sigmaaldrich.comsigmaaldrich.com This increased stability can be beneficial for complex sample matrices or when delayed analysis is necessary. sigmaaldrich.com

Acylation: This method involves the introduction of an acyl group, often a fluoroacyl group, to the amine functionality.

PFPA (Pentafluoropropionic Anhydride) : Used in a two-step derivatization process, often following esterification of any carboxylic acid groups that might be present in other sample components. mdpi.comnih.gov The resulting pentafluoropropionyl (PFP) derivatives are highly electronegative due to the fluorine atoms, which can enhance their detection by electron capture detection (ECD) or mass spectrometry. mdpi.com This method has been shown to produce derivatives that are stable in an organic solvent like toluene (B28343) for at least 14 days, allowing for flexibility in analysis time. mdpi.comresearchgate.net

Alkylation/Acylation with Chloroformates: Alkyl chloroformates are versatile reagents for derivatizing both amino and carboxylic acid groups. springernature.comnih.gov

Methyl Chloroformate (MCF) : This reagent reacts with amino groups to form stable and volatile derivatives suitable for GC-MS analysis. springernature.com This method can be used for the quantitative analysis of a wide range of metabolites. springernature.com

The following table summarizes common derivatization reagents and their applications for the analysis of amino compounds, which would be applicable to 6,7-Dihydro-5H- sigmaaldrich.compyrindin-7-ylamine.

Derivatization ReagentAbbreviationDerivative FormedKey Advantages
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Volatile by-products, good for sensitive reactions. thermofisher.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-butyldimethylsilyl (TBDMS)Derivatives are more stable and less moisture-sensitive. sigmaaldrich.comsigmaaldrich.com
Pentafluoropropionic AnhydridePFPAPentafluoropropionyl (PFP)Enhances electronegativity for improved detection; stable derivatives. mdpi.comresearchgate.net
Methyl ChloroformateMCFMethoxycarbonylVersatile for amino and other functional groups; good for quantitative analysis. springernature.comnih.gov

This table outlines common derivatization reagents and their general characteristics for the analysis of amino compounds, which could be applied to 6,7-Dihydro-5H- sigmaaldrich.compyrindin-7-ylamine.

A two-step derivatization can also be employed, for example, by first performing silylation of any carboxyl groups followed by trifluoroacyl derivatization of the amino group. nih.gov The specific conditions for derivatization, such as reaction time and temperature, often need to be optimized for the particular analyte to achieve the maximum yield of the desired derivative. sigmaaldrich.com For instance, a reaction with MTBSTFA might be heated at 100 °C for 4 hours to ensure complete derivatization. sigmaaldrich.com

Future Research Directions and Unexplored Avenues for 6,7 Dihydro 5h 1 Pyrindin 7 Ylamine

Development of Novel and Sustainable Synthetic Routes

Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic methods for this compound. This could involve the use of novel catalysts or flow chemistry techniques to improve yield and reduce waste.

Exploration of Advanced Computational Methodologies for Predictive Chemistry

Computational tools, such as Density Functional Theory (DFT), can be employed to predict the chemical properties, reactivity, and potential applications of 6,7-Dihydro-5H- nih.govpyrindin-7-ylamine and its derivatives. researchgate.net These in silico studies can guide experimental work and accelerate the discovery of new materials and bioactive molecules.

Expansion of Synthetic Applications in Emerging Fields of Chemical Science

The unique structure of this aminopyridine derivative makes it an attractive candidate for use in emerging areas of chemistry. For example, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with novel properties for gas storage, separation, or catalysis.

Investigation of Underexplored Chemical Reactivity and Transformation Pathways

A systematic study of the chemical reactivity of 6,7-Dihydro-5H- nih.govpyrindin-7-ylamine would be highly valuable. This could involve exploring its reactions with a wider range of electrophiles and nucleophiles, as well as investigating its potential to participate in various cycloaddition or rearrangement reactions. Understanding its transformation pathways will undoubtedly expand its utility as a versatile chemical intermediate.

Q & A

Q. What are the common synthetic routes for preparing 6,7-Dihydro-5H-[2]pyrindin-7-ylamine derivatives?

A widely used method involves the dehydration of N-tert-butyl-4-(6,7-dihydro-5H-[2]pyridin-7-yl)benzamide using thionyl chloride (SOCl₂) in chloroform under reflux for 6 hours. This reaction proceeds via an intermediate iminium chloride, followed by elimination to yield the nitrile product . Alternative routes include the use of phosphorus oxychloride (POCl₃) or oxalyl chloride for amide-to-nitrile conversions, particularly when primary amides are challenging to synthesize directly .

Q. How are intermediates in the synthesis of bicyclic amines like this compound characterized?

Key intermediates (e.g., N-tert-butyl amides) are typically characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and purity. Mass spectrometry (MS) is employed to verify molecular weight, while high-performance liquid chromatography (HPLC) ensures enantiomeric purity when stereocenters are present. For example, in , the reaction progress was monitored by TLC, and the final product was isolated via column chromatography .

Q. What analytical techniques are critical for assessing the physicochemical properties of this compound derivatives?

ADME (Absorption, Distribution, Metabolism, Excretion) profiling is essential for evaluating drug-like properties. This includes logP measurements for lipophilicity, solubility assays in simulated biological fluids, and metabolic stability tests using liver microsomes. In , synthesized salts of structurally related bicyclic amines were screened via ADME to prioritize compounds with favorable pharmacokinetic profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound analogs?

Discrepancies in yields often arise from competing side reactions (e.g., over-dehydration or polymerization). Systematic optimization of reaction parameters—such as temperature (reflux vs. controlled heating), stoichiometry of dehydrating agents (e.g., SOCl₂), and solvent polarity—is critical. For instance, highlights that prolonged reflux in chloroform with SOCl₂ maximizes nitrile formation while minimizing byproducts . Parallel monitoring via in-situ FTIR or LC-MS can identify optimal reaction termination points.

Q. What strategies are effective for improving the metabolic stability of this compound-based compounds?

Structural modifications at the α-position of the amine (e.g., introducing electron-withdrawing groups or cyclopropyl substituents) can reduce cytochrome P450-mediated oxidation. demonstrates that 7H-pyrrolo[2,3-d]pyrimidine-4-amines with cyclopropylmethyl substitutions exhibit enhanced metabolic stability in hepatic assays . Additionally, salt formation (e.g., hydrochloride or phosphate salts) improves solubility and bioavailability, as shown in for related bicyclic amines .

Q. How can computational methods aid in designing this compound derivatives with specific target affinities?

Molecular docking and molecular dynamics simulations predict binding interactions with biological targets (e.g., kinases or GPCRs). For example, scaffold hopping from pyridine to pyrimidine cores (as in ) can enhance selectivity. Quantitative structure-activity relationship (QSAR) models further guide substituent selection by correlating electronic (Hammett σ) or steric (Taft Es) parameters with activity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.